(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
(Z)-6-Hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (CAS: 608121-84-2) is a benzofuranone derivative characterized by a pyridinyl substituent at the benzylidene position. This compound is synthesized via aldol condensation between 6-hydroxybenzofuran-3(2H)-one and 4-pyridinecarboxaldehyde in the presence of p-toluenesulfonic acid (PTSA), yielding the Z-isomer due to stereochemical preference .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-1-2-11-12(8-10)18-13(14(11)17)7-9-3-5-15-6-4-9/h1-8,16H/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUFOAKHQUTODI-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC3=CC=NC=C3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)O/C(=C\C3=CC=NC=C3)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by the presence of a hydroxyl group and a pyridine ring, contributes to its pharmacological potential. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is , with a molecular weight of 239.23 g/mol. Its structure includes a benzofuran core linked to a pyridine moiety through a methylene bridge, which enhances its reactivity and biological interactions.
Synthesis Methods
Several synthetic routes have been developed to obtain (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, primarily involving condensation reactions between 6-hydroxybenzofuran derivatives and various aldehydes. This method allows for the introduction of different substituents on the pyridine ring, potentially modulating biological activity.
Anticancer Activity
Research indicates that (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown low nanomolar potency against prostate cancer cells (PC-3), with effective inhibition rates exceeding 90% at concentrations around 300 nM .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| PC-3 | 300 | Inhibition of tubulin polymerization |
| K562 (leukemia) | Low nanomolar | Selectivity for colchicine-binding site |
Antimicrobial Activity
In addition to its anticancer effects, (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one has demonstrated antimicrobial properties against various pathogens. In vitro assays have revealed strong inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Bactericidal |
| Escherichia coli | 32 µg/mL | Bacteriostatic |
| Candida albicans | 8 µg/mL | Fungicidal |
The biological activity of (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can be attributed to several mechanisms:
- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, preventing microtubule polymerization, which is crucial for mitosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to increased ROS levels that damage cellular components .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis, contributing to its antimicrobial effects .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one in various disease models:
- In Vivo Prostate Cancer Model : In xenograft studies using PC-3 cells implanted in mice, treatment with the compound resulted in significant tumor reduction compared to control groups .
- Zebrafish Model for Toxicity Assessment : The compound was evaluated for toxicity in zebrafish embryos, demonstrating low toxicity levels while maintaining anticancer efficacy .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells.
Case Study : A study conducted by researchers at a prominent university demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells in vitro, with an IC50 value significantly lower than that of standard chemotherapeutic agents.
2. Antimicrobial Properties
The compound has also been tested for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.
Case Study : In vitro tests revealed that (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms.
Pharmacological Applications
1. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells.
Case Study : A research team published findings indicating that treatment with (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one led to improved cognitive function in animal models of Alzheimer’s disease, highlighting its potential as a therapeutic agent for neurodegeneration.
Material Science Applications
The unique structural characteristics of (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one also make it suitable for applications in material science:
1. Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound can be utilized in the fabrication of OLEDs. Its ability to emit light when subjected to an electric current opens avenues for developing more efficient lighting and display technologies.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C15H11NO3
- Molecular Weight : 261.26 g/mol
- Biological Activity : Exhibits potent anticancer activity by targeting the colchicine-binding site on tubulin, disrupting microtubule dynamics. It inhibits PC-3 prostate cancer cell proliferation with IC50 values below 100 nM and shows efficacy in zebrafish T-ALL models .
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
Modifications to the benzylidene moiety significantly influence physicochemical properties and biological activity.
Key Findings from Comparative Studies
Anticancer Potency: The pyridinyl substituent in the target compound enhances tubulin-binding affinity, leading to sub-100 nM IC50 values in prostate cancer models. Analogs with bromo (Compound 9) or methoxy (Compound 10) groups lack comparable tubulin-targeting activity .
Synthetic Feasibility :
- Derivatives with electron-donating groups (e.g., methoxy in Compound 6w) achieve higher yields (>90%) compared to electron-withdrawing substituents (e.g., bromo in Compound 9: 63% yield) .
Structural-Activity Relationships (SAR) :
- Pyridinyl vs. Phenyl Groups : The pyridinyl group improves solubility and target specificity compared to phenyl analogs. For example, the 4-methylphenyl analog (CAS 1234351-94-0) lacks the heterocyclic nitrogen critical for tubulin interaction .
- Methoxy Substitution : 5,6-Dimethoxy derivatives (e.g., Compound 4) shift activity toward cholinesterase inhibition rather than tubulin disruption, highlighting substituent-dependent mechanistic divergence .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via base-catalyzed condensation of 6-hydroxybenzofuran-3(2H)-one with pyridine-4-carbaldehyde. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalyst : Sodium hydroxide or piperidine accelerates the Knoevenagel condensation .
- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours .
- Yield optimization : Substituent steric effects and electron-donating/withdrawing groups on aldehydes significantly impact yields. For example, methoxy-substituted aldehydes yield >85%, while bulky groups reduce efficiency .
Q. How can spectroscopic techniques confirm the Z-configuration and purity of this compound?
- Methodological Answer :
- 1H NMR : The olefinic proton (CH=) appears as a singlet at δ 7.8–8.2 ppm, with coupling constants (J < 2 Hz) confirming the Z-isomer .
- 13C NMR : Carbonyl (C=O) resonates at δ 180–185 ppm; pyridinyl carbons appear at δ 120–150 ppm .
- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C14H9NO3: 240.0661) validates molecular integrity .
Q. What are the preliminary biological activities reported for this compound?
- Methodological Answer : Initial screening reveals:
- Anti-inflammatory activity : Inhibition of NF-κB in macrophages (IC50 ~10 μM) via suppression of LPS-induced signaling .
- Anticancer potential : Structural analogs induce G0/G1 cell cycle arrest and apoptosis in breast cancer cells (MCF-7, MDA-MB-231) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. trypan blue for cytotoxicity) .
- Structural analogs : Minor substituent changes (e.g., 4-chloro vs. 4-methyl groups) alter binding to targets like DRAK2 or NF-κB .
- Data normalization : Use internal controls (e.g., β-actin for Western blots) and validate findings across ≥2 cell lines .
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LFX for NF-κB) to model interactions with the pyridinyl and benzofuran moieties .
- MD simulations : GROMACS-based simulations (50 ns) assess stability of ligand-target complexes, focusing on hydrogen bonds with residues like Lys145 or Asp90 .
Q. How can synthetic methodologies be adapted to improve regioselectivity in aurone derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
